

# physical and chemical properties of 4-Bromo-3-nitrobenzotrifluoride

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **4-Bromo-3-nitrobenzotrifluoride**

Cat. No.: **B1268037**

[Get Quote](#)

## An In-depth Technical Guide to 4-Bromo-3-nitrobenzotrifluoride

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and analytical methodologies for **4-Bromo-3-nitrobenzotrifluoride**. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

## Core Physical and Chemical Properties

**4-Bromo-3-nitrobenzotrifluoride** is a substituted aromatic compound with the chemical formula  $C_7H_3BrF_3NO_2$ . It is a key intermediate in the synthesis of various organic molecules, particularly in the pharmaceutical and agrochemical industries.

Table 1: Physical and Chemical Properties of **4-Bromo-3-nitrobenzotrifluoride**

| Property                              | Value                                                          | Source              |
|---------------------------------------|----------------------------------------------------------------|---------------------|
| Molecular Formula                     | C <sub>7</sub> H <sub>3</sub> BrF <sub>3</sub> NO <sub>2</sub> | <a href="#">[1]</a> |
| Molecular Weight                      | 270.00 g/mol                                                   |                     |
| CAS Number                            | 349-03-1                                                       | <a href="#">[1]</a> |
| Appearance                            | Clear yellow liquid                                            | <a href="#">[2]</a> |
| Boiling Point                         | 90 °C @ 3 mmHg                                                 | <a href="#">[3]</a> |
| Density                               | 1.763 g/mL at 25 °C                                            | <a href="#">[3]</a> |
| Refractive Index (n <sub>20/D</sub> ) | 1.511                                                          | <a href="#">[3]</a> |
| Flash Point                           | 113 °C (235.4 °F) - closed cup                                 |                     |
| Solubility                            | Generally soluble in common organic solvents.                  | <a href="#">[1]</a> |

Table 2: Chemical Identifiers

| Identifier Type | Identifier                                                                        | Source              |
|-----------------|-----------------------------------------------------------------------------------|---------------------|
| IUPAC Name      | 1-bromo-2-nitro-4-(trifluoromethyl)benzene                                        | <a href="#">[1]</a> |
| Synonyms        | 3-Nitro-4-bromobenzotrifluoride,<br>Benzene, 1-bromo-2-nitro-4-(trifluoromethyl)- | <a href="#">[1]</a> |
| InChI           | 1S/C7H3BrF3NO2/c8-5-2-1-4(7(9,10)11)3-6(5)12(13)14/h1-3H                          |                     |
| InChIKey        | PESPBNYBZVIGRO-UHFFFAOYSA-N                                                       |                     |
| SMILES          | [O-]--INVALID-LINK--c1cc(ccc1Br)C(F)(F)F                                          |                     |

## Chemical Reactivity and Applications

The chemical reactivity of **4-Bromo-3-nitrobenzotrifluoride** is primarily dictated by its three functional groups: the bromo, nitro, and trifluoromethyl groups attached to the benzene ring.

- **Bromo Group:** The bromine atom is a good leaving group, making it susceptible to nucleophilic aromatic substitution reactions. It also readily participates in palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, which are pivotal for forming carbon-carbon bonds in complex molecule synthesis.
- **Nitro Group:** The nitro group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution. However, it can be readily reduced to an amino group (-NH<sub>2</sub>), providing a synthetic handle for further functionalization, such as in the formation of amides or diazonium salts.
- **Trifluoromethyl Group:** The trifluoromethyl group is a strong electron-withdrawing group that increases the lipophilicity and metabolic stability of molecules. These properties are often desirable in the design of bioactive compounds.

Due to this versatile reactivity, **4-Bromo-3-nitrobenzotrifluoride** serves as a crucial building block in the synthesis of polysubstituted bisheterocycles, which are being investigated for their potential chemotherapeutic properties.<sup>[3]</sup>

## Experimental Protocols

### Synthesis of 4-Bromo-3-nitrobenzotrifluoride from 4-Chloro-3-nitrobenzotrifluoride

A common method for the synthesis of **4-Bromo-3-nitrobenzotrifluoride** involves a halogen exchange reaction from the corresponding chloro derivative. The following protocol is based on information from patent literature<sup>[4]</sup>:

Materials:

- 4-Chloro-3-nitrobenzotrifluoride (1 equivalent)
- Cuprous bromide (CuBr) (1 equivalent)

- Lithium bromide (LiBr) (2 equivalents)
- Benzonitrile (solvent)
- Toluene (for extraction)
- Aqueous sodium bromide solution
- Sodium bisulfite solution

Procedure:

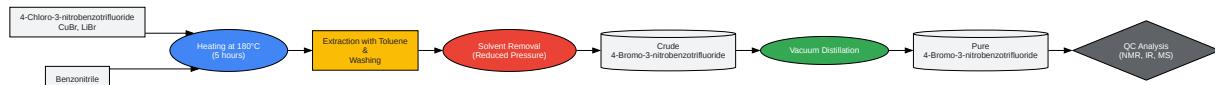
- A mixture of 4-chloro-3-nitrobenzotrifluoride, cuprous bromide, and lithium bromide in benzonitrile is prepared in a suitable reaction vessel.
- The reaction mixture is heated to 180 °C for 5 hours.
- After cooling, the mixture is extracted with toluene.
- The organic layer is washed sequentially with an aqueous solution of sodium bromide and a sodium bisulfite solution.
- The solvent is removed by evaporation under reduced pressure to yield the crude product.

Purification:

The crude **4-Bromo-3-nitrobenzotrifluoride** can be purified by vacuum distillation.

## Analytical Methods

Standard analytical techniques can be employed to confirm the identity and purity of **4-Bromo-3-nitrobenzotrifluoride**.


- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR spectroscopy can be used to elucidate the structure of the molecule.
- Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic vibrational frequencies of the functional groups present, such as the nitro group (strong absorptions around 1530 and 1350  $\text{cm}^{-1}$ ) and the C-Br bond.

- Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound.

## Visualizations

### Synthesis Workflow of 4-Bromo-3-nitrobenzotrifluoride

The following diagram illustrates the general workflow for the synthesis and purification of **4-Bromo-3-nitrobenzotrifluoride**.



[Click to download full resolution via product page](#)

Caption: Synthesis and purification workflow for **4-Bromo-3-nitrobenzotrifluoride**.

## Safety Information

**4-Bromo-3-nitrobenzotrifluoride** is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Table 3: GHS Hazard Classifications

| Hazard Statement | Description                   |
|------------------|-------------------------------|
| H302             | Harmful if swallowed          |
| H312             | Harmful in contact with skin  |
| H315             | Causes skin irritation        |
| H319             | Causes serious eye irritation |
| H332             | Harmful if inhaled            |

Source:[[1](#)]

Always consult the Safety Data Sheet (SDS) before handling this chemical. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 4-Bromo-3-nitrobenzotrifluoride | C7H3BrF3NO2 | CID 520706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 3. 4-Bromo-3-nitrobenzotrifluoride | 349-03-1 [chemicalbook.com]
- 4. EP0994099B1 - Process for preparing 4-cyano-3-nitrobenzotrifluoride from 3-bromo-4-cyanobenzotrifluoride in the presence of catalytic cuprous cyanide and a phase transfer catalyst. - Google Patents [patents.google.com]
- To cite this document: BenchChem. [physical and chemical properties of 4-Bromo-3-nitrobenzotrifluoride]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1268037#physical-and-chemical-properties-of-4-bromo-3-nitrobenzotrifluoride>

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)